2-(2-NAPHTHYLOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(2-NAPHTHYLOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NAPHTHYLOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the naphthyloxy intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to introduce the propylsulfonyl group. The final step involves the formation of the ethanone backbone through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can be crucial in enhancing the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2-NAPHTHYLOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The naphthyloxy and piperazine moieties can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-NAPHTHYLOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-NAPHTHYLOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
tert-Butanesulfinamide: Widely used in the synthesis of N-heterocycles via sulfinimines.
Uniqueness
Its naphthyloxy and propylsulfonyl piperazine moieties provide versatility in chemical synthesis and biological interactions .
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-(4-propylsulfonylpiperazin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-2-13-26(23,24)21-11-9-20(10-12-21)19(22)15-25-18-8-7-16-5-3-4-6-17(16)14-18/h3-8,14H,2,9-13,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTQTYLABMRZJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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